![molecular formula C17H14Cl2N2O3S B2462850 N-(3,4-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898463-14-4](/img/structure/B2462850.png)
N-(3,4-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonamide derivative, which is a class of compounds widely used in medicine due to their antibacterial properties . It also contains a quinoline moiety, which is a heterocyclic aromatic organic compound with diverse applications in medicinal chemistry .
Molecular Structure Analysis
The compound contains a quinoline ring, which is a type of aromatic heterocycle. It also has a sulfonamide group attached to it .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonamide and quinoline groups. Sulfonamides are known to participate in a variety of reactions, including hydrolysis and displacement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility .Wissenschaftliche Forschungsanwendungen
Sulfonamide Hybrids in Scientific Research
Sulfonamide hybrids, incorporating structures like quinoline and pyrrole, have been a focal point in the design and development of new pharmacological agents. These hybrids are characterized by their general formula R-SO2NHR', with variable R and R' moieties, allowing for a vast array of biological activities. The synthesis and biological evaluation of these hybrids have led to the identification of compounds with remarkable antifungal and antimicrobial activities, highlighting their potential in addressing various diseases.
Synthesis and Biological Activity
Recent advances have focused on the synthesis of two-component sulfonamide hybrids, involving coumarin, indole, quinoline, isoquinoline, and other active scaffolds, demonstrating a broad spectrum of biological activities between 2015 and 2020. The synthesis techniques and the structural elucidation of these compounds have been crucial in understanding their mechanism of action, particularly in antimicrobial and antifungal contexts. For instance, compounds incorporating pyrrole and pyrrolo[2,3-d]pyrimidine structures with sulfonamido moieties have exhibited significant antifungal activity, showcasing the therapeutic potential of these hybrids.
Mechanisms of Action and Applications
The mechanisms by which these sulfonamide hybrids exert their effects include inhibiting carbonic anhydrase, interfering with microbial DNA synthesis, and inducing pro-apoptotic pathways in cancer cells. The diverse functional groups attached to the sulfonamide backbone allow for targeted action against a range of pathological conditions, from infectious diseases to cancer. Moreover, the synthesis of quinoline-containing scaffolds with sulfonamide moieties has been explored for their antimicrobial properties, indicating their utility in developing new antimicrobial agents.
For detailed insights into the synthesis, biological activities, and applications of sulfonamide-based hybrids, refer to the following sources:
- (Ghomashi et al., 2022)
- (El-Gaby et al., 2002)
- (Cumaoğlu et al., 2015)
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S/c18-14-3-2-12(9-15(14)19)20-25(23,24)13-7-10-1-4-16(22)21-6-5-11(8-13)17(10)21/h2-3,7-9,20H,1,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEGBMWSTVVMNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

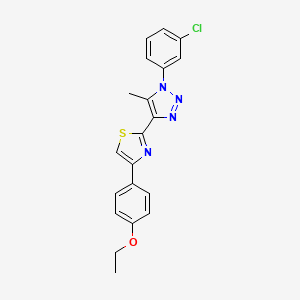
![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2462770.png)
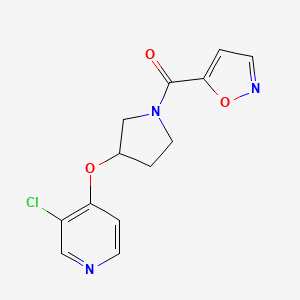

![N-Cyclopropyl-N-[(4-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2462774.png)
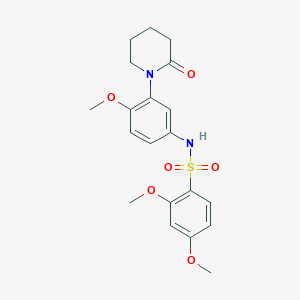
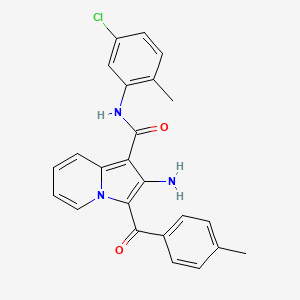
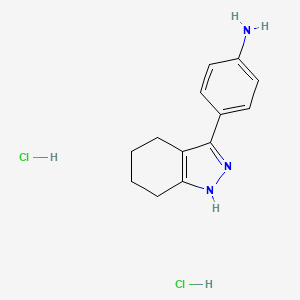
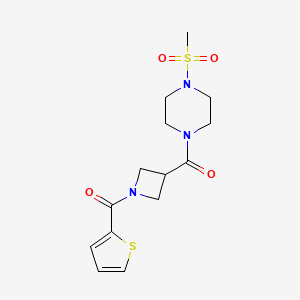
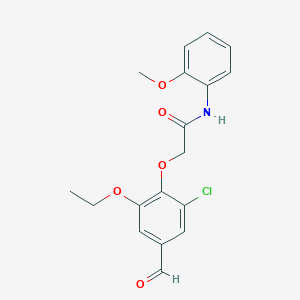
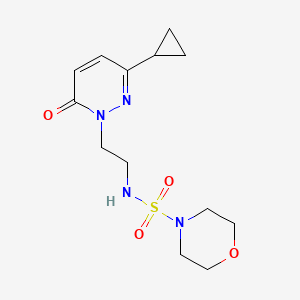
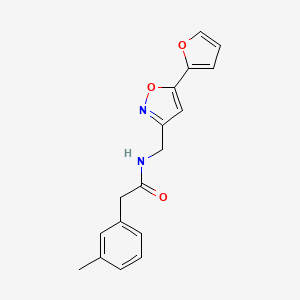
![[2-[(6-Amino-2,4-dioxo-1-propylpyrimidin-5-yl)-butylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2462788.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide](/img/structure/B2462790.png)